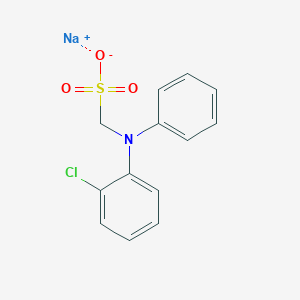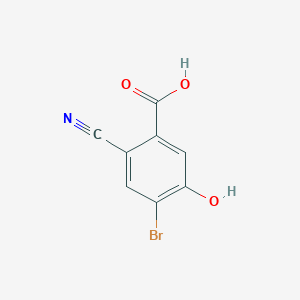
2-Chlorophenylphenyl-aminomethanesulphonic acid sodium salt
Overview
Description
2-Chlorophenylphenyl-aminomethanesulphonic acid sodium salt is a fine chemical that serves as a useful building block in research and development. It is often used as a reagent and a specialty chemical in various scientific applications. The compound has the chemical formula C₁₃H₁₁ClNO₃S·Na and a molecular weight of 319.74 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenylphenyl-aminomethanesulphonic acid sodium salt typically involves advanced cross-coupling reactions. One common method is the cross-coupling reaction of vinyl sulfonates under mild reaction conditions. The regioselectivity of the reaction is achieved through the different reactivity of the C-Br and activated C-O bonds .
Industrial Production Methods: In industrial settings, the preparation of sulfonic acid salts often relies on the direct sulfonation of starting aromatics. This method is favored due to its efficiency and the ability to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorophenylphenyl-aminomethanesulphonic acid sodium salt undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include:
- Oxidizing agents : such as potassium permanganate (KMnO₄)
- Reducing agents : such as sodium borohydride (NaBH₄)
- Substitution reagents : such as halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
2-Chlorophenylphenyl-aminomethanesulphonic acid sodium salt has a wide range of scientific research applications, including:
- Chemistry : Used as a reagent in organic synthesis and as a building block for more complex molecules.
- Biology : Employed in biochemical assays and as a component in the synthesis of bioactive compounds.
- Medicine : Investigated for its potential therapeutic properties and as a precursor in drug development.
- Industry : Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Chlorophenylphenyl-aminomethanesulphonic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to 2-Chlorophenylphenyl-aminomethanesulphonic acid sodium salt include:
- Phenylsulfonic acid
- Chlorobenzenesulfonic acid
- Aminobenzenesulfonic acid
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
sodium;(N-(2-chlorophenyl)anilino)methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S.Na/c14-12-8-4-5-9-13(12)15(10-19(16,17)18)11-6-2-1-3-7-11;/h1-9H,10H2,(H,16,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGLYRCPELNLRW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CS(=O)(=O)[O-])C2=CC=CC=C2Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClNNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11,11-Difluoro-8-azadispiro[3.0.5.1]undecane hydrochloride](/img/structure/B1461128.png)


![1-[(N'-Hydroxycarbamimidoyl)methyl]piperidine-4-carboxamide](/img/structure/B1461133.png)










